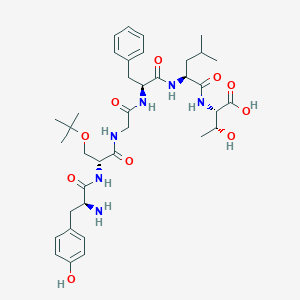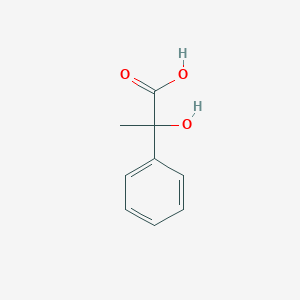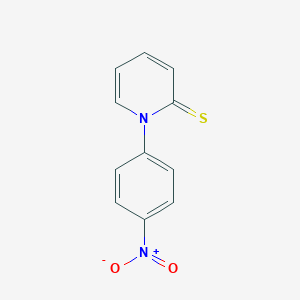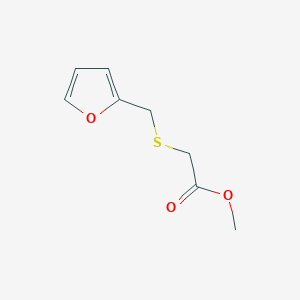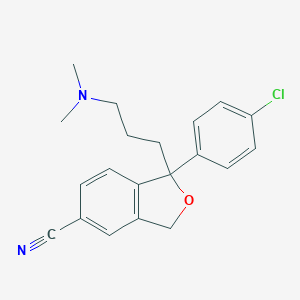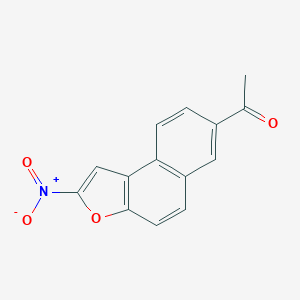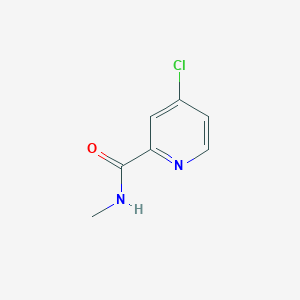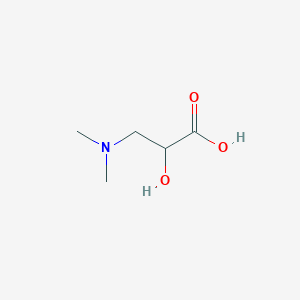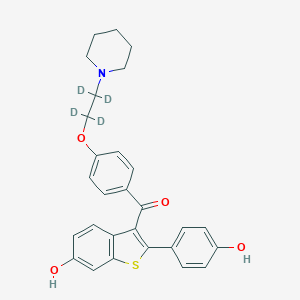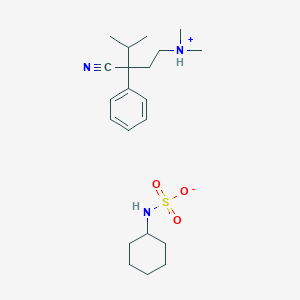
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX, and it is a selective antagonist for adenosine A1 receptors. In
作用機序
DPCPX is a selective antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and other tissues. These receptors are involved in various physiological processes, such as sleep regulation, pain perception, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks the binding of adenosine, which is the endogenous ligand for these receptors. This leads to a decrease in the activity of adenosine A1 receptors and a reduction in their physiological effects.
生化学的および生理学的効果
DPCPX has been shown to have various biochemical and physiological effects in different tissues and systems. In the brain, DPCPX has been shown to increase wakefulness and reduce sleep duration. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure. In the respiratory system, DPCPX has been shown to reduce airway resistance and improve lung function. In the immune system, DPCPX has been shown to modulate the activity of immune cells and cytokines.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments, such as its high selectivity and potency for adenosine A1 receptors, its well-established synthesis method, and its availability from commercial sources. However, DPCPX also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability in certain conditions.
将来の方向性
There are several future directions for the research on DPCPX. One direction is to develop new derivatives of DPCPX that have better selectivity and efficacy for adenosine A1 receptors. Another direction is to study the role of adenosine A1 receptors in different diseases and conditions, such as cancer, neurodegenerative disorders, and pain. A third direction is to explore the potential therapeutic applications of DPCPX and its derivatives in various fields, such as sleep medicine, cardiovascular medicine, and respiratory medicine.
Conclusion:
In conclusion, DPCPX is a chemical compound that has significant potential for scientific research and drug discovery. It is a selective antagonist for adenosine A1 receptors, and it has various biochemical and physiological effects in different tissues and systems. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, DPCPX is a valuable tool for studying the role of adenosine A1 receptors in health and disease.
合成法
DPCPX can be synthesized by reacting 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile with cyclohexane sulfamic acid. The reaction takes place in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is obtained by purifying the reaction mixture using various techniques, such as column chromatography.
科学的研究の応用
DPCPX has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and drug discovery. In neuroscience, DPCPX is used as a tool to study the role of adenosine A1 receptors in the brain. In pharmacology, DPCPX is used to develop new drugs that target adenosine A1 receptors. In drug discovery, DPCPX is used as a lead compound to develop new drugs that have better selectivity and efficacy.
特性
CAS番号 |
100700-37-6 |
|---|---|
製品名 |
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate |
分子式 |
C21H35N3O3S |
分子量 |
409.6 g/mol |
IUPAC名 |
(3-cyano-4-methyl-3-phenylpentyl)-dimethylazanium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChIキー |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
正規SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
同義語 |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



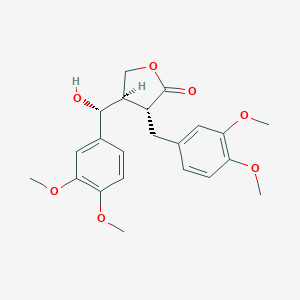

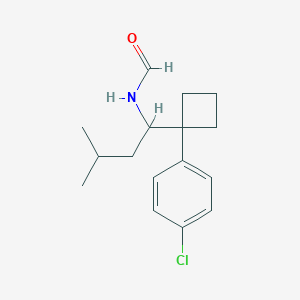
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
